1,1-dimethyl-3-[(E)-prop-1-enyl]urea
Description
1,1-Dimethyl-3-[(E)-prop-1-enyl]urea is a substituted urea derivative characterized by a urea backbone with two methyl groups at the N1 position and an (E)-configured prop-1-enyl substituent at the N3 position. The (E)-prop-1-enyl group may influence reactivity, stability, or intermolecular interactions, as seen in related compounds (e.g., flavor compounds in Welsh onions and fragrance components ).
Properties
CAS No. |
143470-10-4 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1,1-dimethyl-3-[(E)-prop-1-enyl]urea |
InChI |
InChI=1S/C6H12N2O/c1-4-5-7-6(9)8(2)3/h4-5H,1-3H3,(H,7,9)/b5-4+ |
InChI Key |
IIGCYQPNZRSCLY-SNAWJCMRSA-N |
SMILES |
CC=CNC(=O)N(C)C |
Isomeric SMILES |
C/C=C/NC(=O)N(C)C |
Canonical SMILES |
CC=CNC(=O)N(C)C |
Synonyms |
Urea, N,N-dimethyl-N-1-propenyl-, (E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
Table 1: Comparison of Structural Features
| Compound | Parent Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 1,1-Dimethyl-3-[(E)-prop-1-enyl]urea | Urea | N1-dimethyl, N3-(E)-prop-1-enyl | Urea, alkene |
| Monasnicotinates B–D | Nicotinate ester | Pyridine ring with ester and acetyl-oxoalkyl groups | Ester, ketone, (E)-prop-1-enyl |
3-Cyclohexyl-1,1-dimethylurea
Structural Features :
- Parent structure : Urea with N1-dimethyl and N3-cyclohexyl groups .
- Key differences : Cyclohexyl substituent instead of (E)-prop-1-enyl.
Grecazine (4-Isopropyl-1-methyl-2-(prop-1-enyl)benzene)
Structural Features :
- Parent structure : Benzene ring with isopropyl, methyl, and prop-1-enyl groups .
- Key differences : Aromatic core vs. urea backbone.
Sulfur-Containing Compounds in Welsh Onions
Examples : 1-[[(E)-prop-1-enyl]disulfanyl]propane .
Structural Features :
- Parent structure : Disulfides/trisulfides with (E)-prop-1-enyl groups.
- Key differences : Sulfur atoms in the backbone vs. urea’s carbonyl group.
Research Insight :
The (E)-prop-1-enyl group in these compounds undergoes thermal decomposition, suggesting that this compound may also exhibit sensitivity to heat, impacting storage or application conditions .
Table 2: Comparative Physicochemical and Application Data
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